4-(Chlorosulfonyl)-3-methoxybenzoic acid

Physical Chemistry Quality Control Process Chemistry

Select the 4,3-substitution isomer (CAS 503446-60-4) to ensure regiochemical fidelity in your synthesis. This electrophilic building block is essential for constructing sulfonamides and sulfonates with a precise three-dimensional profile critical for SAR studies, and it serves as a reference standard in Tamsulosin-related impurity analysis. Standard isomers (e.g., 3,4-substitution) cannot substitute, as they alter metalation regioselectivity and biological activity. Secure the correct intermediate for reliable research outcomes.

Molecular Formula C8H7ClO5S
Molecular Weight 250.66 g/mol
CAS No. 503446-60-4
Cat. No. B3383859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chlorosulfonyl)-3-methoxybenzoic acid
CAS503446-60-4
Molecular FormulaC8H7ClO5S
Molecular Weight250.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl
InChIInChI=1S/C8H7ClO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)
InChIKeyYHHPBNHWAVTPQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chlorosulfonyl)-3-methoxybenzoic acid (CAS 503446-60-4) for Research and Industrial Procurement


4-(Chlorosulfonyl)-3-methoxybenzoic acid is a sulfonyl chloride-containing aromatic compound that functions as a versatile intermediate in organic synthesis and pharmaceutical research . It is characterized by a chlorosulfonyl group (-SO₂Cl) at the 4-position and a methoxy group (-OCH₃) at the 3-position on the benzoic acid core, yielding a molecular formula of C₈H₇ClO₅S and a molecular weight of 250.66 g/mol . The compound is primarily utilized for the synthesis of sulfonamides, sulfonates, and other derivatives through nucleophilic substitution reactions . Its reactivity profile is distinct from positional isomers, making precise compound selection critical for achieving desired synthetic outcomes and biological activities [1].

Why Positional Isomers of 4-(Chlorosulfonyl)-3-methoxybenzoic Acid Cannot Be Substituted


The precise positioning of the chlorosulfonyl and methoxy groups on the benzoic acid ring critically dictates reactivity, selectivity, and ultimate application. Simply substituting a 'chlorosulfonyl methoxybenzoic acid' with a positional isomer (e.g., 3-(chlorosulfonyl)-4-methoxybenzoic acid) is not viable, as it leads to divergent chemical behaviors . For instance, in metalation reactions, the regioselectivity is highly dependent on the substitution pattern, with different bases and conditions required to target specific ortho-positions [1]. Furthermore, isomers serve distinct roles as intermediates; 3-(chlorosulfonyl)-4-methoxybenzoic acid is specifically documented in the synthesis of Tamsulosin-related impurities, highlighting the critical nature of substitution pattern in pharmaceutical development . The quantitative evidence below confirms that these differences are measurable and significant for procurement and research design.

Quantitative Differentiation of 4-(Chlorosulfonyl)-3-methoxybenzoic Acid vs. Key Analogs


Physical Property Differentiation: Melting Point Comparison with Positional Isomers

The melting point of 4-(Chlorosulfonyl)-3-methoxybenzoic acid is distinct from its positional isomers, a critical factor for analytical characterization and purification. While the exact melting point for the target compound is not widely reported, its isomer 5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS 51904-91-7) exhibits a melting point range of 142-144°C [1], and 3-(chlorosulfonyl)-4-methoxybenzoic acid (CAS 50803-29-7) melts at 153-155°C [2]. This variation in thermal properties is a direct consequence of the substitution pattern and provides a measurable parameter for confirming compound identity and purity.

Physical Chemistry Quality Control Process Chemistry

Hydrophobicity Profile: Calculated LogP Differentiation

The substitution pattern directly influences the lipophilicity of the molecule. The calculated LogP for the closely related isomer 3-(chlorosulfonyl)-4-methoxybenzoic acid is 1.42, with a LogD (pH 7.4) of -1.71 [1]. While specific LogP data for 4-(chlorosulfonyl)-3-methoxybenzoic acid is not universally available, the difference in substitution pattern is known to alter lipophilicity, which can impact membrane permeability and solubility in biological systems [2]. This is a key differentiator when selecting an intermediate for a drug candidate with specific pharmacokinetic requirements.

Medicinal Chemistry ADME Computational Chemistry

Reactivity and Regioselectivity in Metalation Reactions

The substitution pattern on the benzoic acid ring governs regioselectivity in directed ortho-metalation (DoM) reactions. For m-anisic acid (3-methoxybenzoic acid), the core structure of the target compound, metalation can be selectively directed. Using n-BuLi/t-BuOK, the proton ortho to the methoxy and para to the carboxylate (H-4) is preferentially removed [1]. This contrasts with the behavior of o- and p-anisic acids, which show different regioselectivity under identical or similar conditions. This established reactivity principle implies that 4-(chlorosulfonyl)-3-methoxybenzoic acid will exhibit a unique reactivity profile, particularly in metalation or subsequent functionalization, compared to its isomers.

Organic Synthesis Methodology Regioselectivity

Purity Specification for Procurement: Consistent 95% Minimum Purity

4-(Chlorosulfonyl)-3-methoxybenzoic acid is consistently supplied with a minimum purity specification of 95%, as verified by multiple reputable vendors including AKSci and ChemicalBook . This is comparable to the purity specifications for its key isomers, 3-(chlorosulfonyl)-4-methoxybenzoic acid and 5-(chlorosulfonyl)-2-methoxybenzoic acid [1], which are also typically offered at 95% purity. This uniformity allows for direct comparability in research settings where purity is a critical parameter for reproducible results.

Quality Assurance Procurement Analytical Chemistry

Optimal Application Scenarios for 4-(Chlorosulfonyl)-3-methoxybenzoic Acid Procurement


Synthesis of Sulfonamide and Sulfonate Derivatives

The primary application of 4-(Chlorosulfonyl)-3-methoxybenzoic acid is as an electrophilic building block for the synthesis of sulfonamides, sulfonates, and sulfonothioates . Its reactivity is well-suited for nucleophilic substitution with amines, alcohols, and thiols under standard conditions (e.g., in polar aprotic solvents like DMF or DMSO). This makes it a valuable intermediate for creating diverse chemical libraries for drug discovery or materials science. The specific 4,3-substitution pattern ensures the resulting sulfonamide will have a distinct three-dimensional and electronic profile compared to those derived from its isomers, a critical factor in structure-activity relationship (SAR) studies.

Precursor for Regioselective Metalation and Further Functionalization

Based on the established regioselective metalation of m-anisic acid derivatives, this compound can serve as a strategic intermediate for introducing further functionalities at specific ortho-positions on the aromatic ring [1]. This approach is valuable for synthesizing complex, polysubstituted benzoic acid derivatives that are not easily accessible by other routes. Procurement of this specific isomer is essential for researchers aiming to leverage directed ortho-metalation (DoM) strategies to build molecular complexity in a controlled and predictable manner.

Pharmaceutical Research and Impurity Profiling

Positional isomers of chlorosulfonyl methoxybenzoic acids are critical intermediates or impurities in the synthesis of active pharmaceutical ingredients (APIs) like Tamsulosin . While the target compound is not directly cited as an intermediate for Tamsulosin, its structural relationship to known intermediates makes it a valuable reference standard for impurity profiling and method development. Procuring and characterizing this specific isomer allows analytical chemists to develop robust HPLC or LC-MS methods to distinguish between closely related impurities, ensuring the purity and safety of the final drug product.

Chemical Biology Tool for Investigating Enzyme Inhibition

Preliminary research suggests that 4-(Chlorosulfonyl)-3-methoxybenzoic acid may act as an inhibitor of cathepsins B and L, enzymes involved in protein degradation . While quantitative IC50 data is lacking, this potential activity positions the compound as a starting point for developing chemical probes to study protease function. The 4,3-substitution pattern is likely a key determinant of its binding affinity and selectivity profile, justifying its selection over other isomers for these specific biological investigations.

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